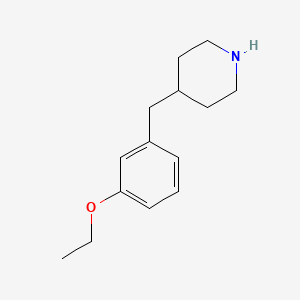

4-(3-Ethoxy-benzyl)-piperidine

Description

Contextualizing the Piperidine (B6355638) Scaffold in Medicinal Chemistry

The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is a recurring and vital component in the design and discovery of new drugs. Its prevalence is a testament to its favorable physicochemical and biological properties, which allow for versatile applications across various therapeutic areas.

Historical Perspectives on Piperidine-Containing Compounds

The story of piperidine is deeply rooted in the history of natural products. The name itself is derived from the Latin word for pepper, "Piper," as the compound was first isolated from black pepper. wikipedia.orgwikipedia.org This natural origin highlights the long-standing relationship between piperidine alkaloids and biological activity. Historically, many potent and well-known alkaloids, such as coniine from poison hemlock and piperine, the pungent compound in black pepper, feature the piperidine core. wikipedia.orgwikipedia.orgnih.gov These natural compounds, with their diverse and profound physiological effects, provided the initial inspiration for the extensive exploration of the piperidine scaffold in medicinal chemistry.

Significance of Piperidine and Benzylpiperidine Moieties as Privileged Scaffolds

In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The piperidine ring and its derivatives, particularly the benzylpiperidine moiety, are prime examples of such scaffolds. nih.govnih.gov Their significance lies in their ability to serve as a versatile starting point for the development of a wide array of therapeutic agents.

The piperidine ring's three-dimensional structure and the presence of a basic nitrogen atom allow for a multitude of chemical modifications, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. lifechemicals.com This structural flexibility is crucial for optimizing interactions with biological targets. nih.gov The introduction of a benzyl (B1604629) group to the piperidine core, creating the benzylpiperidine moiety, further enhances its utility by providing opportunities for crucial cation-π interactions with target proteins. nih.gov This has led to the development of drugs targeting the central nervous system, as well as agents with anti-cancer, anti-inflammatory, and other therapeutic properties. arizona.eduijnrd.org The N-benzyl piperidine motif, in particular, is frequently used to modulate both the efficacy and physicochemical properties of drug candidates. nih.gov

Overview of the Ethoxy-benzyl-piperidine Structural Class

Building upon the foundational importance of the piperidine and benzylpiperidine scaffolds, the ethoxy-benzyl-piperidine structural class represents a more specific area of chemical space with its own unique characteristics and research interests.

Defining the Core Structure and its Variations

The core structure of the ethoxy-benzyl-piperidine class is characterized by three key components: a piperidine ring, a benzyl group attached to the piperidine ring, and an ethoxy group (-OCH2CH3) substituting one of the hydrogen atoms on the benzyl ring's phenyl group. The point of attachment of the benzyl group to the piperidine ring and the position of the ethoxy group on the phenyl ring can vary, leading to a range of isomers.

The specific compound of focus, 4-(3-Ethoxy-benzyl)-piperidine, defines a precise arrangement where the benzyl group is attached to the 4th position of the piperidine ring, and the ethoxy group is at the 3rd position (meta-position) of the phenyl ring.

| Component | Description |

| Piperidine Ring | A six-membered saturated heterocycle containing one nitrogen atom. |

| Benzyl Group | A toluene (B28343) molecule from which one hydrogen atom has been removed from the methyl group. |

| Ethoxy Group | An ethyl group bound to an oxygen atom. |

Variations within this structural class can include:

Positional Isomers: The ethoxy group could be at the ortho- (2-position) or para- (4-position) of the benzyl ring. sigmaaldrich.cnsigmaaldrich.com

Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring can be unsubstituted or substituted with various functional groups. nih.gov

Prevalent Research Interests in this Chemical Space

The ethoxy-benzyl-piperidine scaffold has attracted attention in several areas of drug discovery research. The presence of the ethoxy group can influence the molecule's lipophilicity and metabolic stability, which are crucial pharmacokinetic properties. pharmaceutical-business-review.com

Research has explored derivatives of this class for their potential as:

Dopamine (B1211576) Receptor Ligands: Modifications of the ethoxy-benzyl-piperidine structure have been investigated for their affinity to dopamine receptors, which are implicated in various neurological and psychiatric disorders. mdpi.com

Enzyme Inhibitors: The scaffold has been incorporated into molecules designed to inhibit specific enzymes, such as monoacylglycerol lipase (B570770) (MAGL), which is a target for treating neuroinflammatory and neurodegenerative diseases. unisi.it

Antidiabetic Agents: Some research has focused on thiazolidinedione hybrids incorporating modified ethylvanillin structures, which share some structural similarities, as potential dual inhibitors of alpha-amylase and alpha-glucosidase for the management of type 2 diabetes. nih.gov

The versatility of the ethoxy-benzyl-piperidine scaffold, combined with the established importance of the parent piperidine and benzylpiperidine moieties, ensures its continued relevance in the ongoing quest for new and effective therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(3-ethoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-16-14-5-3-4-13(11-14)10-12-6-8-15-9-7-12/h3-5,11-12,15H,2,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHPQSOFWQDMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466533 | |

| Record name | 4-(3-Ethoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782504-70-5 | |

| Record name | 4-(3-Ethoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 3 Ethoxy Benzyl Piperidine and Analogues

Foundational Synthesis Strategies for Piperidine (B6355638) Derivatives

The construction of the piperidine ring can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance.

Reductive Cyclization Approaches

Reductive cyclization represents a powerful tool for the synthesis of piperidine derivatives from acyclic precursors. These methods typically involve the formation of an imine or enamine intermediate followed by an intramolecular cyclization and reduction sequence.

One notable approach is the diastereoselective reductive cyclization of amino acetals, which can be prepared through a nitro-Mannich reaction. nih.gov This strategy allows for the control of stereochemistry in the final piperidine product, as the stereocenters established in the initial Mannich reaction are retained during the reductive cyclization step. nih.gov

Another innovative method involves the electroreductive cyclization of an imine with a terminal dihaloalkane. nih.govbeilstein-journals.org This electrochemical approach offers a green and efficient alternative to traditional methods that often require toxic reagents and harsh reaction conditions. nih.govbeilstein-journals.org The reaction proceeds through the reduction of the imine at the cathode to form a radical anion, which then undergoes nucleophilic attack on the dihaloalkane, followed by further reduction and intramolecular cyclization to yield the piperidine ring. beilstein-journals.org

Intramolecular reductive cyclization of a 1-keto-5-ketoxime using sodium cyanoborohydride has also been reported as a viable method for synthesizing highly substituted N-hydroxypiperidines. epa.gov

Dieckmann Condensation and Related Cyclizations

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, which is a valuable intermediate for the synthesis of various cyclic compounds, including piperidones. chemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com This reaction is particularly effective for the formation of five- and six-membered rings. chemistrysteps.commasterorganicchemistry.com The mechanism is analogous to the Claisen condensation, involving the formation of an enolate that attacks the other ester group within the same molecule. chemistrysteps.comorganic-chemistry.org

A key application of the Dieckmann condensation in piperidine synthesis involves the cyclization of N,N-bis(β-propionate methyl ester) benzylamine (B48309) to afford 1-benzyl-4-keto-3-piperidinecarboxylic acid methyl ester. chemicalbook.comgoogle.com Subsequent hydrolysis and decarboxylation of this β-keto ester yields the versatile intermediate, 1-benzyl-4-piperidone. chemicalbook.comgoogle.com

Recent advancements have expanded the scope of Dieckmann-type cyclizations. For instance, aluminum chloride-mediated Dieckmann cyclization has been utilized for the synthesis of cyclic 2-alkyl-1,3-alkanediones. organic-chemistry.org

Catalytic Hydrogenation and Reduction Methods

The catalytic hydrogenation of pyridine (B92270) and its derivatives is a direct and widely used method for the synthesis of piperidines. researchgate.netorganic-chemistry.org This approach typically employs heterogeneous catalysts such as platinum oxide (PtO2), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C) under hydrogen pressure. researchgate.netorganic-chemistry.org While effective, these reactions often necessitate harsh conditions, including high temperatures and pressures. researchgate.net

Recent research has focused on developing milder and more selective hydrogenation methods. For example, rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture as the hydrogen source has been demonstrated. dicp.ac.cn Electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst at ambient temperature and pressure offers a sustainable alternative to traditional thermochemical methods. nih.gov

Furthermore, a borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as the hydrogen source provides a practical and useful method that avoids the need for high-pressure hydrogen gas. organic-chemistry.org

Specific Routes to Benzylpiperidine Scaffolds

The synthesis of 4-benzylpiperidine (B145979) and its analogues often involves the use of key precursors and specific reaction types that facilitate the introduction of the benzyl (B1604629) group at the 4-position of the piperidine ring.

Approaches Involving 1-Benzyl-4-piperidone as a Precursor

1-Benzyl-4-piperidone is a highly versatile intermediate for the synthesis of a wide range of 4-substituted piperidines, including 4-benzylpiperidine derivatives. chemicalbook.comkcl.ac.uk It can be synthesized through the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation. chemicalbook.comgoogle.com

Once obtained, 1-benzyl-4-piperidone can be subjected to various transformations. For instance, it can undergo a Strecker condensation to form a cyanoamine, which can then be hydrolyzed to an amide. google.com It is also a key starting material in the synthesis of various pharmacologically active compounds. dtic.mil

A Wittig reaction on 1-benzyl-4-piperidone can be employed to introduce a formyl group at the 4-position, providing access to 1-benzyl-4-formyl-piperidine, another important building block. kcl.ac.uk

Mannich Reactions in Piperidine Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. jofamericanscience.org This reaction is a powerful tool for the construction of piperidine rings and the introduction of various substituents. rsc.orgacs.org

In the context of piperidine synthesis, the Mannich reaction can be used to prepare 4-piperidones by reacting a ketone, an aldehyde, and an amine. acs.org For example, the condensation of an appropriate ketone with formaldehyde (B43269) and benzylamine can lead to the formation of N-benzyl-4-piperidones. kcl.ac.uk

Furthermore, organocatalytic direct Mannich reactions followed by reductive cyclization have been developed for the one-pot synthesis of functionalized piperidines with high yields and enantioselectivities. rsc.org The nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is another versatile tool for the synthesis of piperidine-based compounds. researchgate.net

Derivatization Strategies for Ethoxy-Substitution on Benzyl Moieties

The introduction of an ethoxy group onto a benzyl ring is a key transformation in the synthesis of 4-(3-ethoxy-benzyl)-piperidine. This is typically achieved through the etherification of a precursor containing a hydroxyl group at the meta-position of the benzyl ring.

O-Alkylation Reactions in Aryl Ether Formation

O-alkylation, specifically the Williamson ether synthesis, is a fundamental and widely employed method for the formation of aryl ethers. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile to attack an ethyl halide (such as ethyl bromide or ethyl iodide) or another suitable ethylating agent.

In the context of synthesizing precursors for this compound, a common starting material is a derivative of 3-hydroxybenzylpiperidine. The phenolic hydroxyl group is deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding phenoxide. This is followed by the addition of an ethylating agent to yield the desired ethoxy-substituted benzylpiperidine derivative. The choice of base and solvent is critical to ensure high yields and minimize side reactions. For instance, the use of a polar aprotic solvent like dimethylformamide (DMF) can facilitate the reaction by solvating the cation and leaving the nucleophilic phenoxide more reactive.

A related approach involves the use of 2-benzyloxypyridine as a reagent for the synthesis of benzyl ethers under neutral conditions. beilstein-journals.org This method can be adapted for the introduction of substituted benzyl groups, including those with ethoxy moieties.

Introduction of Ethoxy Groups via Targeted Synthetic Steps

Beyond direct O-alkylation, the ethoxy group can be incorporated through multi-step synthetic sequences. For example, a synthetic route might commence with a commercially available starting material that already contains the desired ethoxy-substituted aromatic ring. One such strategy involves the reaction of 5-ethoxyindole (B77456) with 1-benzyl-4-piperidone to synthesize 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole. mdpi.com This intermediate can then be further modified to yield the target piperidine structure.

Stereoselective Synthesis of Advanced Piperidine Analogues

The piperidine ring is a prevalent scaffold in numerous biologically active molecules, and the control of its stereochemistry is a significant challenge in synthetic organic chemistry. nih.govsnnu.edu.cnresearchgate.net The development of enantioselective and diastereoselective methodologies is paramount for accessing specific stereoisomers, which often exhibit distinct pharmacological profiles.

Enantioselective and Diastereoselective Methodologies

A variety of catalytic asymmetric methods have been developed for the synthesis of polysubstituted piperidines. nih.gov These approaches aim to control the formation of stereocenters during the construction of the piperidine ring.

Catalytic Asymmetric Reactions:

Rhodium-catalyzed [2+2+2] cycloadditions have been utilized to create highly substituted piperidine scaffolds with excellent enantioselectivity. nih.gov

Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives provide access to enantioenriched 3-substituted piperidines. snnu.edu.cnorganic-chemistry.org

Zinc-catalyzed enantioselective [4+2] cyclizations of 1-azadienes and nitroalkenes have been shown to produce substituted piperidines with high yields and enantioselectivities. thieme-connect.com

Palladium-catalyzed enantioselective 6-exo aza-Heck cyclization offers another route to chiral piperidine derivatives. nih.gov

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials to construct the target molecule. For instance, the asymmetric total synthesis of the piperidine alkaloid microcosamine A was achieved using D-serine and D-methyl lactate (B86563) as chiral pool starting materials. rsc.org Similarly, the synthesis of cis-2,6-disubstituted piperidine natural products has been accomplished starting from chiral aziridines. rsc.org

Organocatalysis: Organocatalytic approaches, such as the use of proline derivatives, have been successfully employed in the enantioselective synthesis of piperidine alkaloids through intramolecular aza-Michael additions. researchgate.net Hybrid bio-organocatalytic cascades have also been developed, combining the stereoselectivity of enzymes with the efficiency of organocatalysts. ucd.ie

Control of Stereochemistry in Piperidine Ring Formation

Achieving specific diastereoselectivity is crucial when multiple stereocenters are present. Various strategies have been developed to influence the relative stereochemistry of substituents on the piperidine ring.

Diastereoselective Reductions: The reduction of substituted tetrahydropyridines or piperidones can proceed with high diastereoselectivity, controlled by the existing stereocenters or by the choice of reducing agent and reaction conditions. For example, the reduction of a vinylogous amide intermediate in a rhodium-catalyzed cycloaddition can yield diastereoselectivities greater than 19:1. nih.gov

Substrate-Controlled Reactions: The inherent stereochemistry of a substrate can direct the stereochemical outcome of subsequent reactions. For example, the diastereoselective epoxidation of tetrahydropyridines can be influenced by the stereochemical display of substituents on the ring. acs.orgresearchgate.net

Intramolecular Cyclizations: Intramolecular reactions, such as the aza-Petasis-Ferrier reaction, can be used to construct piperidones with controlled stereochemistry. researchgate.net Similarly, intramolecular non-classical Corey–Chaykovsky ring-closing reactions have been used for the diastereoselective synthesis of bicyclic lactams, which serve as scaffolds for 2-substituted-4-hydroxy piperidines. nih.gov

Below is a table summarizing various stereoselective methods for piperidine synthesis:

| Methodology | Key Features | Stereochemical Control | Example Application | Reference |

| Rh-Catalyzed [2+2+2] Cycloaddition | Forms polysubstituted piperidines from an alkyne, alkene, and isocyanate. | High enantioselectivity. | Synthesis of functionalized piperidinol scaffolds. | nih.gov |

| Rh-Catalyzed Reductive Heck Reaction | Cross-coupling of arylboronic acids and dihydropyridines. | Excellent enantioselectivity. | Synthesis of 3-substituted piperidines. | snnu.edu.cnorganic-chemistry.org |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | Absolute stereochemistry is derived from the starting material. | Total synthesis of piperidine alkaloids. | rsc.orgrsc.org |

| Diastereoselective Epoxidation | Epoxidation of tetrahydropyridines. | Diastereoselectivity is directed by existing substituents. | Synthesis of highly substituted, oxygenated piperidines. | acs.orgresearchgate.net |

| Intramolecular Corey–Chaykovsky Reaction | Ring-closing of sulfonium (B1226848) salts derived from β-enaminoesters. | High diastereoselectivity in the formation of new stereocenters. | Synthesis of 2-substituted-4-hydroxy piperidines. | nih.gov |

Elucidation of Biological Activities and Pharmacological Mechanisms of Ethoxy Benzyl Piperidine Derivatives

Broad Spectrum Biological Activities Associated with Piperidine (B6355638) Scaffolds

The piperidine moiety is a privileged structure in drug discovery, consistently appearing in compounds with diverse pharmacological effects. scispace.com Its prevalence is attributed to its ability to confer favorable properties such as improved solubility and the capacity to interact with a wide array of biological targets. biointerfaceresearch.com The biological activities associated with this scaffold are extensive, including antimicrobial, anti-inflammatory, antiviral, antimalarial, anesthetic, antidepressant, antioxidant, antiepileptic, and antitumor effects. scispace.com

General Modulation of Receptors, Enzymes, and Ion Channels

Piperidine derivatives are known to interact with a multitude of biological targets, including receptors, enzymes, and ion channels. The basic nitrogen atom within the piperidine ring often plays a crucial role in forming key interactions with acidic residues in receptor binding pockets, such as the aspartic acid residue in the dopamine (B1211576) D4 receptor and the glutamic acid residue in the sigma-1 (σ1) receptor. ijcmas.com

Derivatives have been designed as antagonists for various receptors, including:

Dopamine Receptors: 3- and 4-benzyloxypiperidine scaffolds have been identified as potent and selective dopamine D4 receptor antagonists. nih.gov

Sigma Receptors: The piperidine scaffold is a common feature in ligands for sigma receptors. ijcmas.com Spirocyclic piperidine derivatives have shown high affinity for these receptors.

Estrogen Receptors (ER): Benzimidazole derivatives containing a piperidine-ethoxy-benzyl moiety act as ligands for the estrogen receptor, demonstrating antagonistic properties in ERα-positive breast cancer cells. nih.gov

Chemokine Receptors: Spirocyclic butanamides with a piperidine core have been developed as antagonists for the CCR2 receptor, which is implicated in chronic inflammatory diseases. sigmaaldrich.cn

NMDA Receptors: A derivative of 4-benzylpiperidine (B145979) has been investigated for its NMDA antagonist pharmacology. wikipedia.org

Piperidine-containing compounds also function as enzyme inhibitors. For example, they are central to the structure of acetylcholinesterase (AChE) inhibitors like Donepezil, used in Alzheimer's therapy. mdpi.com Other derivatives have been developed as inhibitors of monoacylglycerol lipase (B570770) (MAGL), histone deacetylase 6 (HDAC6), and monoamine oxidase (MAO). wikipedia.orgunisi.itnih.gov Furthermore, conformationally restricted analogues of tocainide (B1681335) containing a piperidine ring have been synthesized as potent blockers of voltage-gated skeletal muscle sodium channels. sigmaaldrich.cn

Central Nervous System (CNS) Activity and Receptor Interaction

The piperidine scaffold is a cornerstone in the development of CNS-active drugs. Its derivatives have shown significant potential in treating a range of neurological and psychiatric disorders. nih.govnih.gov

Research has highlighted several key activities:

Antidepressant and Anxiolytic Effects: 3-[(2-Ethoxyphenoxy)methyl]piperidine (B1352136) derivatives have been shown to possess antidepressant activity comparable to the drug viloxazine, acting through the inhibition of biogenic amine reuptake. nih.gov Benzylpiperazine derivatives, structurally related to benzylpiperidines, have also been identified as CNS-penetrant inhibitors of HDAC6, exhibiting antidepressant activity. nih.gov

Dopamine and Norepinephrine (B1679862) Modulation: 4-Benzylpiperidine acts as a monoamine releasing agent, showing a preference for norepinephrine and dopamine over serotonin (B10506). wikipedia.org Methylphenidate, a well-known benzylpiperidine derivative, functions as a norepinephrine-dopamine reuptake inhibitor. epa.gov

Sigma-1 Receptor Antagonism: The sigma-1 receptor is implicated in various CNS disorders, including pain and neurodegenerative diseases. ijcmas.com Piperidine propionamide (B166681) derivatives have been designed as potent sigma-1 receptor antagonists and have shown potential for treating neuropathic pain. lifesciencesite.com

Neurodegenerative Disease Targets: In the context of Alzheimer's disease, piperidine derivatives are crucial. Donepezil is a leading acetylcholinesterase inhibitor, and other derivatives have been developed as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

The ability of these compounds to cross the blood-brain barrier is a critical factor in their efficacy as CNS agents. The incorporation of a piperidine moiety has been shown to improve the brain exposure of some drug candidates. mdpi.com

Table 1: CNS Activity of Piperidine Derivatives

| Derivative Class | Target/Mechanism | Potential Application | Reference(s) |

|---|---|---|---|

| 3-[(2-Ethoxyphenoxy)methyl]piperidine | Biogenic amine reuptake inhibition | Antidepressant | nih.gov |

| 4-Benzylpiperidine | Norepinephrine/Dopamine releasing agent; MAOI | CNS stimulant | wikipedia.org |

| 3/4-Benzyloxypiperidine | Dopamine D4 receptor antagonist | Parkinson's disease | nih.gov |

| Piperidine Propionamide | Sigma-1 (σ1) receptor antagonist | Neuropathic pain | lifesciencesite.com |

| Indolylpiperidine (Donepezil analog) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) inhibitor | Alzheimer's disease | mdpi.com |

| Benzylpiperazine | Histone Deacetylase 6 (HDAC6) inhibitor | Antidepressant | nih.gov |

Antimicrobial Properties (Antibacterial, Antifungal)

The piperidine framework is a constituent of many compounds exhibiting significant antimicrobial activity. biointerfaceresearch.com Derivatives have been synthesized and tested against a wide range of pathogens, demonstrating both antibacterial and antifungal properties.

Antibacterial Activity: Various piperidine derivatives have shown good activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria. biointerfaceresearch.comacademicjournals.orgscbt.com For instance, certain piperidine-2,6-dione derivatives displayed notable antibacterial effects against E. Coli and B. subtilis. nih.gov The addition of moieties like thiosemicarbazone to a piperidin-4-one core has been shown to enhance antibacterial activity when compared to the parent compound. sigmaaldrich.cn

Antifungal Activity: Piperidine derivatives have also demonstrated efficacy against various fungal species. scbt.com A series of piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety showed excellent inhibition against agriculturally important fungi like Rhizoctonia solani and Verticillium dahliae. nih.govnih.govinnovareacademics.in The mechanism for some of these compounds involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.govinnovareacademics.in However, not all derivatives are broadly effective; some synthesized piperidine compounds showed no activity against certain fungal species like Fusarium verticilliodes and Candida utilis. scbt.com

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

| Derivative Class | Target Organism(s) | Activity Type | Reference(s) |

|---|---|---|---|

| Piperidin-4-one Thiosemicarbazones | S. aureus, E. coli, M. gypseum, C. albicans | Antibacterial & Antifungal | sigmaaldrich.cn |

| Substituted Halogenobenzene | S. aureus, C. albicans | Antibacterial & Antifungal | biointerfaceresearch.com |

| Piperidine-2,6-diones | E. Coli, B. subtilis, S. aureus | Antibacterial | nih.gov |

| Piperidine-4-carbohydrazides | R. solani, V. dahliae | Antifungal | nih.govinnovareacademics.in |

| Piperidinyl Thiazoles | Phytophthora infestans, Plasmopara viticola | Antifungal (Oomycetes) | researchgate.net |

Anticancer and Antitumor Potential

Piperidine and its derivatives are recognized for their significant anticancer properties, acting through various molecular mechanisms to inhibit cancer cell growth and induce apoptosis. nih.govnih.govnih.gov They have been investigated as potential clinical agents against a range of cancers, including breast, prostate, colon, lung, and ovarian cancer. nih.govnih.gov

Key mechanisms and findings include:

Apoptosis Induction: Piperidine derivatives can trigger programmed cell death in cancer cells. This is often achieved by modulating the levels of apoptotic proteins, such as increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2, leading to the activation of caspases. nih.govnih.gov

Signaling Pathway Regulation: These compounds can regulate crucial signaling pathways essential for cancer proliferation and survival, such as STAT-3, NF-κB, and PI3K/Akt. nih.gov

Tubulin Polymerization Inhibition: Some novel piperidine derivatives act as colchicine (B1669291) binding site inhibitors, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Receptor Antagonism: As seen with 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles, some derivatives exhibit antiproliferative properties by antagonizing estrogen receptors on breast cancer cells. nih.gov

Topoisomerase Inhibition: Certain piperidine derivatives have shown the ability to inhibit topoisomerase I and II, enzymes critical for DNA replication in cancer cells. researchgate.net

Table 3: Anticancer Activity of Piperidine Derivatives

| Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Piperidine Alkaloids | Breast, Prostate, Colon, Lung, Ovarian | Apoptosis induction, Regulation of NF-κB, PI3K/Akt pathways | nih.govnih.gov |

| Novel Piperidine Derivatives | PC3 (Prostate), MGC803 (Gastric), MCF7 (Breast) | Tubulin polymerization inhibition (colchicine binding site) | nih.gov |

| 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles | MCF-7 (Breast) | Estrogen receptor antagonism | nih.gov |

| Piperidine-based compounds | Hepatocellular, Colorectal, Breast | Topoisomerase I and II inhibition | researchgate.net |

Anti-inflammatory and Antioxidant Effects

The piperidine scaffold is present in many compounds that exhibit potent anti-inflammatory and antioxidant activities. scispace.com These properties are crucial for combating oxidative stress and inflammation-related diseases.

Anti-inflammatory Activity: The denaturation of proteins is a known cause of inflammation. 4-Benzylpiperidine has demonstrated in vitro anti-inflammatory properties by inhibiting protein denaturation and proteinase activity in a dose-dependent manner. researchgate.net N-acyl-N-phenyl ureas of piperidine have also shown significant anti-inflammatory activity in animal models, with some compounds being comparable to indomethacin. scielo.org.mx Furthermore, piperlotines, which are α,β-unsaturated amides containing a piperidine ring, have exhibited excellent in vivo anti-inflammatory effects. researchgate.net

Antioxidant Activity: Piperidine derivatives are effective scavengers of free radicals. Their antioxidant potential has been evaluated using various assays, such as DPPH radical scavenging. scispace.com A study on highly substituted piperidine derivatives found that a compound featuring a N(CH₃)₂ group on an aromatic ring had superior antioxidant properties. Cysteamine derivatives of piperidine have also been shown to be efficient antioxidants, an activity attributed to their free SH group. sigmaaldrich.cn The antioxidant activity of some derivatives, such as those containing an ethoxy benzylidene cyclopentanone (B42830) structure, has been linked to their ability to scavenge DPPH free radicals. scispace.com

Investigation of Specific Molecular Targets

While the broader piperidine class has a wide range of activities, research into specific derivatives like ethoxy-benzyl-piperidines allows for a more precise understanding of their molecular interactions. These studies reveal how modifications to the core scaffold direct the compound toward specific biological targets, enhancing potency and selectivity.

Key molecular targets identified for ethoxy-benzyl-piperidine and related structures include:

Biogenic Amine Transporters: Derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been identified as inhibitors of norepinephrine and serotonin reuptake in brain synaptosomes, which is the mechanism behind their antidepressant effects. nih.gov

Dopamine D4 Receptors: The 3- and 4-benzyloxypiperidine scaffold, a close structural relative, has been optimized to create potent and selective antagonists for the dopamine D4 receptor. Docking studies confirm that these molecules interact with key residues like Asp115 and Phe410 within the receptor's binding site. nih.gov

Estrogen Receptors (ER): A series of 2-phenyl-1-[4-(2-piperidine-1-yl-ethoxy)benzyl]-1H-benzimidazoles were synthesized as ligands for the estrogen receptor. These compounds act as ER antagonists and display antiproliferative effects on ER-positive breast cancer cells, indicating a direct interaction with this nuclear receptor. nih.gov

Enzymes (MAGL, HDAC6, AChE): The benzylpiperidine scaffold has been used to develop reversible inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for anti-inflammatory and anti-nociceptive agents. unisi.it Structurally similar benzylpiperazine derivatives are effective CNS-penetrant inhibitors of histone deacetylase 6 (HDAC6). nih.gov Additionally, the 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine structure is a well-established inhibitor of acetylcholinesterase (AChE). sigmaaldrich.cn

Cholinergic System: The compound N-[4-[2-(dimethylamino)ethoxy] benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803), which contains a related ethoxy-benzyl structure, exerts its gastroprokinetic effects through cholinergic stimulation, highlighting another potential pathway for this class of molecules. nih.gov

The investigation of these specific molecular targets is crucial for the rational design of new therapeutic agents based on the ethoxy-benzyl-piperidine scaffold, allowing for the optimization of activity against desired targets while minimizing off-target effects.

Dopamine D2 Receptor Ligands

Derivatives of 4-(3-ethoxy-benzyl)-piperidine have been explored as ligands for dopamine D2 receptors. These receptors are crucial in the central nervous system, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. nih.gov The affinity of these compounds for D2 receptors is influenced by the nature of the substituents on the piperidine ring and the benzyl (B1604629) group.

Research into a series of N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides has provided insights into the structure-activity relationships for dopamine D2 and D3 receptor ligands. While not direct ethoxy-benzyl-piperidine analogs, this research highlights the importance of the piperazine (B1678402) and carboxamide moieties in achieving high affinity. For instance, the compound N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide demonstrated significant affinity for both D2 and D3 receptors. researchgate.net

The development of bitopic ligands, which can interact with both the primary binding site and a secondary site on the receptor, has been a focus of research. nih.gov This approach, inspired by the crystal structure of the D3 receptor in complex with eticlopride, has led to the design of ligands with improved affinity and selectivity. nih.gov

Table 1: Dopamine D2/D3 Receptor Ligands and their Affinities

| Compound | Target Receptor(s) | Affinity (Ki) | Reference |

|---|---|---|---|

| N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide | D2R, D3R | pKi (D2R) = 7.14, pKi (D3R) = 8.42 | researchgate.net |

| BDBM50119380 | D2R | Not specified | |

| BDBM50132022 | D3R | 1±n/a nM | |

| (±)-VK4–116 | D3R | Low to subnanomolar | nih.gov |

Sigma-1 Receptor Ligands

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in regulating a variety of cellular functions, and its ligands are being investigated for their potential in treating neurological disorders and pain. Several ethoxy-benzyl-piperidine derivatives have shown affinity for sigma-1 receptors.

For example, 1'-benzyl-3-methoxy-3H-spiro[ sigmaaldrich.cnbenzofuran-1,4'-piperidine] has been identified as a potent and selective sigma-1 receptor ligand with a Ki value of 1.14 nM. nih.gov This compound demonstrated analgesic properties in a capsaicin-induced pain model, suggesting it acts as a sigma-1 receptor antagonist. nih.gov The N-benzyl group was found to be crucial for its activity, though it also rendered the compound susceptible to rapid metabolism. nih.gov

The development of new benzylpiperazine derivatives has also yielded potent sigma-1 receptor ligands. nih.gov The 4-methoxybenzylpiperazinyl derivative 8 was identified as a potent and selective ligand for the sigma-1 receptor over the sigma-2 receptor. nih.gov Allosteric modulators of the sigma-1 receptor, which can enhance the binding of other ligands, have also been described, adding another layer of complexity to the pharmacology of these receptors. frontiersin.org

Table 2: Sigma-1 Receptor Ligands and their Properties

| Compound | Receptor | Affinity (Ki) | Activity | Reference |

|---|---|---|---|---|

| 1'-benzyl-3-methoxy-3H-spiro[ sigmaaldrich.cnbenzofuran-1,4'-piperidine] | Sigma-1 | 1.14 nM | Antagonist | nih.gov |

| 4-methoxybenzylpiperazinyl derivative 8 | Sigma-1 | Potent | Ligand | nih.gov |

Histamine (B1213489) H3 Receptor Antagonists

Histamine H3 receptors are primarily found in the central nervous system and act as presynaptic autoreceptors, regulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor can increase the release of these neurotransmitters, leading to stimulant and nootropic effects. wikipedia.org

A series of 4-oxypiperidines were designed as H3 receptor antagonists with the dual purpose of also inhibiting cholinesterases. nih.gov Within a naphthalene (B1677914) series, the compound ADS031, which features a benzyl group on the piperidine ring, showed a high affinity for the human H3 receptor (12.5 nM) and also inhibited acetylcholinesterase. nih.gov The development of H3 receptor antagonists with a benzyl ether structure has also been a focus of research, with some compounds showing nanomolar activity in vitro. nih.gov

The pharmacology of H3 receptors is complex due to the existence of multiple functional isoforms. wikipedia.org This complexity, however, also presents opportunities for the development of highly specific ligands.

Table 3: Histamine H3 Receptor Antagonists

| Compound | Receptor | Affinity (hH3R) | Additional Activity | Reference |

|---|---|---|---|---|

| ADS031 | H3R | 12.5 nM | AChE inhibition (IC50 = 1.537 μM) | nih.gov |

| 3-(1H-imidazol-4-yl)propyl 1-naphthylmethyl ether (4n) | H3R | Not specified | In vivo activity (ED50 = 3.2 ± 1.9 mg/kg) | nih.gov |

Presynaptic Choline (B1196258) Transporter Inhibitors

The presynaptic high-affinity choline transporter (CHT) is responsible for the uptake of choline into neurons, a critical step for the synthesis of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of CHT can modulate cholinergic signaling.

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as novel inhibitors of the presynaptic choline transporter. nih.govnih.gov Through iterative medicinal chemistry, ML352 was discovered as a potent and selective CHT inhibitor. nih.govnih.gov Structure-activity relationship studies revealed that 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether changes, and benzylic heteroaromatic amide moieties were the most potent. nih.gov

Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine in the synaptic cleft, thereby terminating its action. youtube.com Inhibitors of AChE increase the levels of acetylcholine and are a mainstay in the treatment of Alzheimer's disease. youtube.comnih.gov

A series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives have been developed as potent AChE inhibitors. nih.gov One of the most potent compounds in this series, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), also known as E2020, exhibited an IC50 of 5.7 nM for AChE and was highly selective over butyrylcholinesterase. nih.gov Further research led to the development of novel isochroman-4-one (B1313559) derivatives, with compound 10a showing potent anti-AChE activity and acting as a dual-binding inhibitor at both the catalytic and peripheral anionic sites of the enzyme. nih.gov

Table 4: Acetylcholinesterase Inhibitors

| Compound | Target | Potency (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e/E2020) | AChE | 5.7 nM | 1250-fold greater for AChE than butyrylcholinesterase | nih.gov |

| (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide (10a) | AChE | Potent | Dual-binding inhibitor | nih.gov |

Viral Protease Inhibition (e.g., SARS-CoV-2)

The main protease (MPro) of SARS-CoV-2 is a critical enzyme for the virus's replication and is a key target for antiviral drug development. nih.govnih.gov While direct evidence for this compound as a SARS-CoV-2 MPro inhibitor is not prominent, the broader class of piperidine derivatives has been investigated. google.com

Research has focused on designing inhibitors that can interact with the various pockets of the MPro active site. nih.gov For instance, novel inhibitors have been engineered to engage both the S3 and S4 sites or to selectively bind to the S3 site. nih.gov Ketone-based inhibitors have also shown promise, with some moving into clinical trials. youtube.com These inhibitors often form a reversible covalent bond with the catalytic cysteine residue of the protease. youtube.com

Mechanisms of Action at the Cellular and Molecular Level

The pharmacological effects of ethoxy-benzyl-piperidine derivatives are a direct consequence of their interactions with specific molecular targets.

Dopamine D2 Receptor Ligands: These compounds act by binding to D2 receptors, which are G protein-coupled receptors (GPCRs). As antagonists or partial agonists, they can modulate downstream signaling pathways, influencing neuronal excitability and neurotransmitter release. nih.gov The development of bitopic ligands that bind to both orthosteric and allosteric sites can lead to more nuanced modulation of receptor function. nih.gov

Sigma-1 Receptor Ligands: The sigma-1 receptor is a unique protein that acts as a molecular chaperone. frontiersin.org Ligands can either act as agonists or antagonists. Antagonists, such as 1'-benzyl-3-methoxy-3H-spiro[ sigmaaldrich.cnbenzofuran-1,4'-piperidine], can produce analgesic effects. nih.gov The receptor's ability to be allosterically modulated adds another layer of regulatory control. frontiersin.org

Histamine H3 Receptor Antagonists: By blocking the inhibitory presynaptic H3 autoreceptors, these antagonists increase the synthesis and release of histamine and other neurotransmitters like acetylcholine. wikipedia.orgnih.gov This leads to enhanced neuronal activity in brain regions associated with cognition and wakefulness. wikipedia.org

Presynaptic Choline Transporter Inhibitors: These inhibitors block the reuptake of choline, the rate-limiting step in acetylcholine synthesis. nih.gov This leads to a reduction in the amount of acetylcholine available for release, thereby modulating cholinergic neurotransmission.

Acetylcholinesterase Inhibitors: These compounds bind to the active site of AChE, preventing the breakdown of acetylcholine. nih.govnih.gov This increases the concentration and duration of action of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. youtube.com Some inhibitors can bind to both the catalytic and peripheral anionic sites of AChE, potentially interfering with other functions of the enzyme, such as its role in amyloid-β aggregation. nih.gov

Viral Protease Inhibitors: In the context of SARS-CoV-2, inhibitors of the main protease typically work by binding to the active site of the enzyme, often forming a covalent bond with a key cysteine residue. nih.govnih.govyoutube.com This prevents the protease from cleaving viral polyproteins, a crucial step in the viral replication cycle. nih.gov

Detailed Receptor Binding and Ligand-Receptor Interaction Dynamics

Specific receptor binding data for this compound is not currently available in published literature. However, the structurally related 4-benzylpiperidine acts as a monoamine releasing agent with a significant selectivity for the norepinephrine transporter (NET) and dopamine transporter (DAT) over the serotonin transporter (SERT). wikipedia.org It displays EC₅₀ values of 41.4 nM for norepinephrine release, 109 nM for dopamine release, and 5,246 nM for serotonin release. wikipedia.org

Furthermore, studies on other N-benzylpiperidine derivatives have shown affinity for various receptors. For instance, certain analogs have been synthesized and evaluated for their activity as dopamine D₄ receptor antagonists. wikipedia.org These compounds often engage in key interactions within the receptor binding pocket, such as hydrogen bonding and hydrophobic interactions, which dictate their potency and selectivity. The ethoxy group on the benzyl ring of this compound could potentially influence these interactions through steric and electronic effects, but specific studies are required to confirm this.

Table 1: Receptor Binding Profile of Structurally Related Benzylpiperidine Derivatives

| Compound | Receptor Target | Affinity (Kᵢ or EC₅₀) |

| 4-Benzylpiperidine | Norepinephrine Transporter (NET) | 41.4 nM (EC₅₀) wikipedia.org |

| 4-Benzylpiperidine | Dopamine Transporter (DAT) | 109 nM (EC₅₀) wikipedia.org |

| 4-Benzylpiperidine | Serotonin Transporter (SERT) | 5,246 nM (EC₅₀) wikipedia.org |

This table presents data for a structurally related compound to infer potential activity, not direct data for this compound.

Enzyme Inhibition Kinetics and Substrate Specificity

There is no specific data on the enzyme inhibition kinetics of this compound. However, the parent compound, 4-benzylpiperidine, has been shown to be a weak inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC₅₀ values of 130 µM and 750 µM, respectively. wikipedia.org

The broader class of N-benzylpiperidine analogs has been explored for the inhibition of other enzymes. For example, a series of N-benzylpiperidine derivatives were designed as multifunctional inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the pathogenesis of Alzheimer's disease. nih.gov The inhibitory activity of these compounds is influenced by the substituents on both the piperidine and benzyl moieties.

Table 2: Enzyme Inhibition Data for Structurally Related Benzylpiperidine Derivatives

| Compound | Enzyme Target | Inhibitory Concentration (IC₅₀) |

| 4-Benzylpiperidine | Monoamine Oxidase A (MAO-A) | 130 µM wikipedia.org |

| 4-Benzylpiperidine | Monoamine Oxidase B (MAO-B) | 750 µM wikipedia.org |

This table presents data for a structurally related compound to infer potential activity, not direct data for this compound.

Modulatory Effects on Ion Channel Functionality

Specific studies detailing the modulatory effects of this compound on ion channels are not found in the public domain. However, research on constrained analogs of tocainide, which include benzylpiperidine structures, has shown them to be potent blockers of voltage-gated skeletal muscle sodium channels. nih.gov These derivatives exhibited a marked increase in both potency and use-dependent block compared to tocainide. nih.gov The specific substitution pattern on the benzyl and piperidine rings is crucial for this activity. Whether the 3-ethoxy substitution on the benzyl ring of this compound confers any activity on ion channels remains to be experimentally determined.

Structure Activity Relationship Sar Studies of 4 3 Ethoxy Benzyl Piperidine Analogues

Exploration of the Ethoxy-benzyl Moiety Modifications

Substitutions on the Benzyl (B1604629) Phenyl Ring (e.g., halo, methyl, methoxy (B1213986) groups)

The nature and position of substituents on the benzyl phenyl ring are pivotal in modulating the binding affinity of 4-benzylpiperidine (B145979) analogues to their biological targets. Research on related N-benzylpiperidine series has demonstrated that both the electronic properties and the location of the substituent are critical determinants of potency and selectivity.

For instance, studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives as sigma (σ) receptor ligands have shown that substitutions on an aromatic ring can significantly influence binding. In one such series, 3-substituted compounds generally displayed higher affinity for both σ1 and σ2 receptors compared to their 2- or 4-substituted counterparts. nih.gov Specifically, for chloro, bromo, fluoro, nitro, and methoxy substituted analogues, the selectivity for σ1 receptors followed the trend of 3-position > 2-position ≈ 4-position. nih.gov Halogen substitutions tended to increase affinity for σ2 receptors while maintaining similar affinity for σ1 receptors. nih.gov Conversely, electron-donating groups like hydroxyl (OH), methoxy (OMe), or amino (NH2) resulted in weaker affinity for σ2 receptors. nih.gov

In a different series of N-benzylpiperidine analogues designed as dopamine (B1211576) transporter (DAT) inhibitors, the electronic nature of the substituent on the N-benzyl ring was found to be a key factor. The presence of an electron-withdrawing group, particularly at the C(4)-position of the benzyl ring, was shown to be beneficial for high-affinity binding to the DAT. nih.gov This has led to the identification of analogues with high selectivity for the DAT over the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov

Table 1: Effect of Benzyl Phenyl Ring Substitution on Receptor Affinity

| Scaffold/Series | Substituent | Position | Observed Effect on Affinity | Receptor Target | Reference |

|---|---|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Cl, Br, F, NO2, OMe | 3-position | Higher affinity for σ1 and σ2 | Sigma (σ) Receptors | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | Halogens (Cl, Br, F) | General | Increased affinity for σ2 | Sigma (σ) Receptors | nih.gov |

| N-(1-benzylpiperidin-4-yl)phenylacetamides | OH, OMe, NH2 | General | Weak or negligible affinity for σ2 | Sigma (σ) Receptors | nih.gov |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines | Electron-withdrawing group | 4-position | Beneficial for binding | Dopamine Transporter (DAT) | nih.gov |

Linker Region Modifications and Their Pharmacological Consequences

The linker connecting the piperidine (B6355638) ring and the benzyl moiety is a critical component that can be modified to fine-tune the pharmacological profile of the analogues. Adjustments in its length, flexibility, and composition can lead to significant changes in binding affinity and selectivity.

Varying the Length and Flexibility of the Benzyl Linker

The length of the linker region plays a crucial role in ensuring the optimal orientation of the pharmacophoric groups within the receptor's binding pocket. In a series of N-[(phenoxy)alkyl]piperidines, modifying the linker length had a direct impact on σ1 receptor affinity. Increasing the chain length from an ethyl to a propyl linker (a single methylene (B1212753) unit increase) enhanced σ1 affinity. uniba.it This improvement is thought to allow the terminal phenoxy moiety to better occupy a hydrophobic region in the binding site, thereby capitalizing on additional favorable hydrophobic interactions. uniba.it

However, the influence of linker length is not always straightforward and can be highly dependent on the specific chemical scaffold and the target receptor. For example, in a series of piperidine/piperazine-based σ1 receptor ligands, no clear correlation was found between the length of the alkyl linker (varying from two to three carbons) and binding affinity for the most potent compounds. nih.gov This suggests that for some scaffolds, the precise positioning afforded by a specific linker length may be less critical, or that other interactions dominate the binding energy.

Introduction of Heteroatoms or Rigid Structures within the Linker

Incorporating heteroatoms or rigid structural elements into the linker is a common strategy to alter the molecule's physicochemical properties and conformational freedom. Replacing the flexible benzyl linker with more constrained structures can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency. For example, conformationally restricted analogues of the antiarrhythmic drug tocainide (B1681335), which feature a piperidine core, were developed by incorporating an amide group into the linker structure, leading to a marked increase in potency. sigmaaldrich.cn

Stereochemical Considerations in SAR

Stereochemistry is a fundamental aspect of drug design, as biological macromolecules like receptors are chiral and often exhibit stereospecific interactions with ligands. For 4-(3-Ethoxy-benzyl)-piperidine analogues, the presence of chiral centers can have a profound impact on their pharmacological properties.

Enantiomeric Purity and Diastereomeric Effects on Potency and Target Selectivity

The separation and testing of individual enantiomers or diastereomers are crucial, as they frequently possess different potencies and selectivities. In studies of opioid receptor ligands, enantiomers of 1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine were shown to have significantly different analgesic potencies. The (-)-(2S,4R) enantiomer was approximately ten times more potent than its (+)-(2R,4S) counterpart, demonstrating the opioid receptor's ability to discriminate between stereoisomers. nih.gov

Similarly, in a series of phenoxyalkylpiperidine ligands for the sigma-1 (σ1) receptor, stereochemistry was found to influence affinity, although the differences between enantiomeric pairs were sometimes moderate. uniba.it The study noted that a chiral center located on the linker chain appeared to have a stronger influence on affinity than a chiral center on the piperidine ring itself. uniba.it This underscores that the location of the stereocenter within the molecule is as important as its presence.

Table 2: Influence of Stereoisomerism on Potency

| Compound Series | Stereoisomers | Relative Potency/Affinity | Target | Reference |

|---|---|---|---|---|

| 1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine | (-)-(2S,4R) vs. (+)-(2R,4S) | (-)-enantiomer is ~10x more potent | Opioid Receptors | nih.gov |

| Fenoterol (B1672521) Stereoisomers | (S,S')- and (S,R')- vs. (R,R')- and (R,S')- | (S,S')- and (S,R')-isomers exhibit enthalpy-driven binding; (R,R')- and (R,S')-isomers exhibit entropy-driven binding | β2-Adrenergic Receptor | nih.gov |

| Phenoxyalkylpiperidines | Enantiomeric Pairs | Moderate differences in affinity observed. Chiral center on linker has a greater impact than on the piperidine ring. | Sigma-1 (σ1) Receptor | uniba.it |

Stereochemical Influence on Ligand-Receptor Binding Orientation

The absolute configuration of a chiral ligand dictates its three-dimensional arrangement in space, which in turn determines how it fits into the chiral binding pocket of a receptor. Different enantiomers can adopt distinct binding poses, leading to different interactions with key amino acid residues and resulting in varied pharmacological outcomes, from potency differences to functional changes (e.g., agonist versus antagonist activity).

Thermodynamic studies of the binding of fenoterol stereoisomers to the β2-adrenergic receptor provide a clear example of this principle. It was found that the stereochemistry at the β-hydroxyl carbon atom was the deciding factor in the thermodynamics of the binding process. nih.gov Ligands with an S-configuration at this carbon engaged in enthalpy-driven binding, whereas those with an R-configuration resulted in an entropy-driven process. nih.gov This fundamental difference in the driving forces of binding for different stereoisomers highlights how chirality governs the precise nature of the ligand-receptor interaction at a molecular level.

Further evidence comes from studies on chiral 4-phenylpiperidines, where it was proposed that the piperidine ring binds within a specific cleft of the opioid receptor. nih.gov The dimensions of this subsite are thought to be so restrictive that they exclude ligands with certain substitution patterns (e.g., diequatorial 2,6-dimethyl groups), illustrating how stereochemical and conformational factors dictate the feasibility of a productive binding orientation. nih.gov

Computational Chemistry and Molecular Modeling Applications in 4 3 Ethoxy Benzyl Piperidine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. nih.gov This technique is crucial for understanding how a compound like 4-(3-ethoxy-benzyl)-piperidine might interact with a biological target.

Table 1: Illustrative Docking Scores for Piperidine (B6355638) Derivatives against the D2 Receptor This table presents hypothetical data to illustrate typical results from molecular docking studies.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| This compound | -8.5 | Salt bridge, hydrophobic interactions, pi-pi stacking |

| Risperidone (Reference) | -10.2 | Salt bridge, multiple hydrogen bonds, hydrophobic interactions |

Docking studies are highly effective at identifying the specific amino acid residues that form key interactions with the ligand. bg.ac.rs For many aminergic GPCRs, such as the dopamine (B1211576) D2 receptor, a highly conserved aspartic acid residue in transmembrane helix 3 (Asp(3.32)) is critical. semanticscholar.orgmdpi.com It is predicted that the protonated piperidine nitrogen of this compound would form a strong, charge-assisted hydrogen bond or salt bridge with this Asp(3.32). semanticscholar.orgmdpi.com Other important interactions for benzylpiperidine scaffolds often involve aromatic residues like phenylalanine and tryptophan, which can form pi-pi stacking or hydrophobic interactions with the benzyl (B1604629) ring of the ligand. semanticscholar.orgresearchgate.net

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.govspringernature.com By simulating the movements and interactions of all atoms in the system, MD can assess the stability of a predicted binding pose and reveal the conformational flexibility of the compound in a simulated biological environment. plos.orgnih.gov

MD simulations are used to refine the initial poses obtained from docking. plos.org A stable binding mode is characterized by the ligand remaining in the binding pocket with minimal deviation over the course of the simulation (typically nanoseconds to microseconds). qub.ac.uk Key metrics for stability include the root-mean-square deviation (RMSD) of the ligand and the persistence of critical interactions, such as the salt bridge to Asp(3.32), which should be maintained for a significant percentage of the simulation time. semanticscholar.org

MD simulations place the ligand-receptor complex in a more realistic environment, typically a water-filled box with ions, and often embedded within a lipid bilayer to mimic a cell membrane for GPCRs. plos.orgqub.ac.uk This allows researchers to observe how the compound adapts its conformation (e.g., rotation of the ethoxy group, flexibility of the piperidine ring) in response to thermal fluctuations and interactions with water and lipid molecules. qub.ac.uk This dynamic behavior is crucial for understanding the complete energy landscape of ligand binding and can reveal transient interactions not captured by static docking. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Observations This table provides example parameters and qualitative results typical of MD simulation studies.

| Parameter | Value / Observation |

|---|---|

| Simulation Software | GROMACS, ACEMD, etc. plos.org |

| Force Field | CHARMM, OPLS-AA, etc. plos.org |

| Simulation Time | 500 ns |

| Key Interaction Monitored | Distance between piperidine N+ and Asp(3.32) O- |

| Observation | The salt bridge remained stable (<3.5 Å) for >80% of the simulation time. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) calculations provide the most accurate description of a molecule's electronic properties, which govern its structure, conformation, and reactivity. nih.gov Unlike the classical mechanics used in MD (which relies on force fields), QM methods calculate the electron distribution from first principles. rowansci.comacs.org

For a molecule like this compound, QM calculations, often using Density Functional Theory (DFT), can be used to:

Determine accurate partial atomic charges: This information is vital for creating more accurate parameters for molecular docking and MD simulations. rowansci.com

Calculate conformational energies: QM can determine the relative energies of different rotational isomers (conformers) of the molecule with high accuracy, helping to identify the most likely shape of the molecule before it binds to the receptor.

Analyze frontier molecular orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and its ability to participate in charge-transfer interactions. epstem.netresearchgate.net The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. bohrium.com

These quantum chemical insights are crucial for understanding the intrinsic properties of this compound that drive its biological interactions and for designing more effective derivatives. nih.govquantumgrad.com

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. numberanalytics.comimperial.ac.uk

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule. These include the nitrogen atom of the piperidine ring, with its lone pair of electrons, and the ethoxy-substituted benzene (B151609) ring, which is activated by the electron-donating ethoxy group. The LUMO, conversely, would be distributed over the areas most susceptible to nucleophilic attack.

The energy of these orbitals and the HOMO-LUMO gap dictates the molecule's reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This information is invaluable for predicting how this compound might participate in chemical reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. numberanalytics.comyoutube.com

Table 1: Theoretical Frontier Molecular Orbital Properties

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Higher values indicate stronger electron-donating ability. | The nitrogen atom and the ethoxy-benzyl group are likely primary contributors, making these sites susceptible to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate stronger electron-accepting ability. | The antibonding orbitals of the aromatic ring and the C-N bonds are potential locations. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Visualization

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, offering an intuitive guide to its reactive sites. libretexts.orgscispace.com These maps illustrate the electrostatic potential on the molecule's surface, using a color spectrum to denote different charge regions. libretexts.org

Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. For this compound, such regions would be concentrated around the oxygen atom of the ethoxy group and the nitrogen atom of the piperidine ring.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack. The hydrogen atoms bonded to the nitrogen (in its protonated form) and potentially the hydrogens on the carbon adjacent to the nitrogen would exhibit positive potential. researchgate.net

MEP analysis is a powerful tool for understanding intermolecular interactions, such as hydrogen bonding and drug-receptor binding, by highlighting the complementary electrostatic surfaces between interacting molecules. nih.govresearchgate.net

Atomic Charge Distribution Analysis

Analyzing the distribution of atomic charges throughout the this compound structure provides a quantitative measure of the electronic environment of each atom. This analysis can be performed using various computational methods, such as Mulliken population analysis.

In this compound, the electronegative nitrogen and oxygen atoms are expected to carry partial negative charges. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen, and the carbon atoms bonded to these heteroatoms will exhibit partial positive charges. epstem.net This charge distribution is fundamental to the molecule's polarity, dipole moment, and its ability to interact with other polar molecules and ions.

Table 2: Predicted Atomic Charge Characteristics

| Atom/Group | Predicted Charge | Rationale |

|---|---|---|

| Piperidine Nitrogen (N) | Partial Negative | High electronegativity and presence of a lone pair of electrons. |

| Ethoxy Oxygen (O) | Partial Negative | High electronegativity. |

| Piperidine N-H Hydrogen | Partial Positive | Attached to the electronegative nitrogen atom. |

| Aromatic Ring Carbons | Varied | Carbons attached to the ethoxy group and the benzyl bridge will have different partial charges due to resonance and inductive effects. |

Conformational Analysis and Geometry Optimization using Density Functional Theory (DFT)

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis of this compound, performed using methods like Density Functional Theory (DFT), is essential for identifying its most stable three-dimensional arrangements (conformers). nih.gov

DFT calculations can optimize the molecular geometry to find the lowest energy conformation. For this compound, this involves determining the preferred orientation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. mdpi.com Additionally, the analysis would explore the rotational freedom around the single bonds connecting the piperidine ring to the benzyl group and the benzyl group to the ethoxy-phenyl moiety.

Future Directions and Therapeutic Potential of the Ethoxy Benzyl Piperidine Scaffold

Design of Novel Analogues with Enhanced Potency, Selectivity, and Desirable Pharmacological Profiles

Key modifications to the ethoxy-benzyl-piperidine scaffold often involve altering substituents on both the benzyl (B1604629) and piperidine (B6355638) rings. For instance, the introduction of different functional groups on the aromatic ring can significantly impact binding affinity and selectivity for specific biological targets. Similarly, modifications to the piperidine nitrogen, such as the addition of various alkyl or aryl groups, can modulate the compound's physicochemical properties and its interaction with target proteins. sigmaaldrich.cnunisi.it The introduction of chiral centers into the piperidine ring is another strategy to enhance biological activity and selectivity. researchgate.net

For example, a series of N-benzyl piperidine derivatives were designed and synthesized as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are key targets in Alzheimer's disease. nih.gov SAR studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamides led to the identification of potent and selective inhibitors of the presynaptic choline (B1196258) transporter. nih.gov These examples highlight the iterative process of designing, synthesizing, and testing new analogues to achieve desired pharmacological properties.

Interactive Table: Structure-Activity Relationship (SAR) Insights for Ethoxy-benzyl-piperidine Analogues.

| Modification Site | Observed Effect on Activity | Potential Therapeutic Benefit |

|---|---|---|

| Benzyl Ring Substitution | Altered binding affinity and selectivity. sigmaaldrich.cn | Enhanced target specificity, reduced off-target effects. |

| Piperidine Nitrogen Substitution | Modulated physicochemical properties and target interaction. sigmaaldrich.cnunisi.it | Improved pharmacokinetic profile and potency. |

| Piperidine Ring Chirality | Enhanced biological activity and selectivity. researchgate.net | Increased therapeutic efficacy and reduced side effects. |

| Linker Modification | Influenced dual-target inhibition capabilities. nih.gov | Development of multi-target drugs for complex diseases. |

Exploration of New Therapeutic Areas and Identification of Novel Biological Targets

The versatility of the ethoxy-benzyl-piperidine scaffold allows for its exploration in a wide range of therapeutic areas beyond its initial applications. The piperidine building block is a significant component in compounds with antioxidant and anti-Alzheimer properties. ajchem-a.comajchem-a.com Researchers are actively investigating the potential of these compounds to modulate novel biological targets, thereby opening up new avenues for drug development.

Derivatives of the piperidine scaffold have been investigated for a multitude of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant effects. ajchem-a.com For instance, certain piperidine derivatives have been explored as antagonists for the CCR2 chemokine receptor, which is implicated in chronic inflammatory diseases. sigmaaldrich.cn Others have been designed as inhibitors of the dopamine (B1211576) D4 receptor, with potential applications in treating conditions like L-DOPA-induced dyskinesias. nih.gov

The identification of new biological targets is often facilitated by screening libraries of ethoxy-benzyl-piperidine analogues against various assays. This approach has led to the discovery of compounds with activity against targets such as the sigma-1 receptor, which is involved in various neurological and psychiatric disorders. nih.gov Furthermore, the scaffold has been utilized in the development of multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1, which are relevant in cancer therapy. nih.gov

Development of Advanced Synthetic Routes for Scalability and Efficiency

The development of efficient and scalable synthetic routes is paramount for the successful translation of promising ethoxy-benzyl-piperidine analogues from the laboratory to clinical use. researchgate.netresearchgate.net Traditional methods for piperidine synthesis often involve multiple steps and may not be suitable for large-scale production. organic-chemistry.org Consequently, there is a continuous effort to develop more advanced and streamlined synthetic strategies.

Modern synthetic approaches focus on improving yield, reducing the number of reaction steps, and utilizing more environmentally friendly reagents and conditions. ajchem-a.comajchem-a.com Techniques such as one-pot synthesis, multicomponent reactions, and catalytic methods are being increasingly employed. ajchem-a.comorganic-chemistry.org For example, gold-catalyzed oxidative amination of non-activated alkenes and palladium-catalyzed enantioselective approaches have been developed for the synthesis of substituted piperidines. nih.gov

Other innovative methods include intramolecular cyclization reactions, such as the aza-Michael reaction and radical-mediated amine cyclization, which provide efficient pathways to construct the piperidine ring. nih.govacs.orgmdpi.com The development of flow chemistry processes for reactions like hydroboration/oxidation further enhances the scalability and safety of the synthesis. researchgate.net These advancements are crucial for making the production of ethoxy-benzyl-piperidine-based drugs more cost-effective and sustainable.

Integration of Computational and Experimental Approaches in Rational Drug Design and Optimization

The integration of computational and experimental methods has become an indispensable part of modern drug discovery, significantly accelerating the rational design and optimization of new therapeutic agents based on the ethoxy-benzyl-piperidine scaffold. openmedicinalchemistryjournal.comsysrevpharm.org Computational tools allow for the prediction of molecular properties, binding affinities, and potential off-target effects, thereby guiding the synthesis of the most promising candidates. nih.gov

Molecular docking and molecular dynamics simulations are powerful techniques used to visualize and understand the interactions between a ligand and its target protein at the atomic level. nih.govopenmedicinalchemistryjournal.comnih.gov These methods can help in predicting the binding mode of a compound and identifying key residues involved in the interaction, which is crucial for structure-based drug design. nih.govmdpi.comcore.ac.uk For example, computational studies have been instrumental in understanding the binding of piperidine-based inhibitors to the betaine/GABA transporter 1 (BGT1) and the sigma-1 receptor. nih.govnih.gov

Virtual screening of large compound libraries is another computational approach that enables the rapid identification of potential hits with desired pharmacological activities. openmedicinalchemistryjournal.com This in silico screening, combined with subsequent experimental validation, streamlines the drug discovery process. nih.gov The synergy between computational modeling and experimental validation creates a powerful feedback loop, where computational predictions guide experimental work, and the experimental results are used to refine and improve the computational models. nih.govmdpi.com This integrated approach is essential for the efficient optimization of lead compounds and the development of novel drugs with improved therapeutic profiles.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Ethoxy-benzyl)-piperidine, and how can reaction conditions be optimized?